Morpholin-2-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholin-2-ylboronic acid is an organoboron compound that features a morpholine ring attached to a boronic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Morpholin-2-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of morpholine with boronic acid derivatives under controlled conditions. For instance, the reaction of morpholine with boronic esters in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: Morpholin-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert it into boron-containing alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura reactions, along with bases like potassium carbonate.
Major Products: The major products formed from these reactions include various boronic esters, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Morpholin-2-ylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of morpholin-2-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with target molecules, forming stable complexes that can modulate biological activity or facilitate chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Pyridinylboronic acid
Comparison: Morpholin-2-ylboronic acid is unique due to its morpholine ring, which imparts distinct chemical properties and reactivity compared to other boronic acids. This structural feature enhances its solubility and stability, making it particularly useful in aqueous environments and biological systems .
Eigenschaften
CAS-Nummer |
2225151-85-7 |
---|---|
Molekularformel |
C4H10BNO3 |
Molekulargewicht |
130.94 g/mol |
IUPAC-Name |
morpholin-2-ylboronic acid |
InChI |
InChI=1S/C4H10BNO3/c7-5(8)4-3-6-1-2-9-4/h4,6-8H,1-3H2 |
InChI-Schlüssel |
QWBTXAJUCOPYBQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1CNCCO1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.